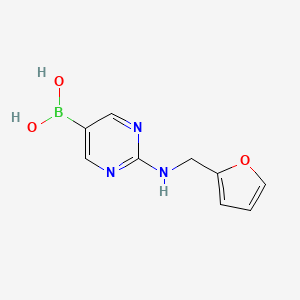

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C9H10BN3O3 and a molecular weight of 219.01 g/mol . This compound is notable for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-[(2-Furylmethyl)amino]pyrimidine with a boronic acid derivative. One common method is hydroboration, where a B–H bond is added over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and allows for the exploration of organoborane chemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organoboron compound synthesis, such as hydroboration and Suzuki–Miyaura coupling, are likely employed on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid undergoes various types of reactions, including:

Oxidation: Conversion of the boronic acid group to other functional groups.

Reduction: Reduction of the pyrimidine ring or other functional groups.

Substitution: Replacement of the boronic acid group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Aplicaciones Científicas De Investigación

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:

Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mecanismo De Acción

The mechanism of action of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling.

2-Aminopyrimidine-5-boronic acid: Similar structure with an amino group instead of the furylmethyl group.

Uniqueness

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the furylmethyl group, which can influence its reactivity and the types of reactions it undergoes .

Actividad Biológica

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique furan and pyrimidine moieties, has been investigated for its role in various therapeutic applications, particularly in oncology and enzymatic inhibition.

- Molecular Formula: C9H10BN3O3

- Molecular Weight: 219.01 g/mol

- CAS Number: Not available

- Purity: Typically around 95% for commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to inhibit enzymes such as proteasomes and kinases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit proteasomal activity, which is crucial for protein degradation and cellular regulation.

- Targeting Kinases: It may also interact with various kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

- MCF-7 (Breast Cancer): Exhibited IC50 values indicating effective inhibition of cell growth.

- A549 (Lung Cancer): Demonstrated a dose-dependent reduction in cell viability.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Inhibition of cell proliferation |

| A549 | 15.0 | Induction of apoptosis |

| HeLa | 10.0 | Cell cycle arrest |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Synergistic Effects with Chemotherapy:

- A study investigated the combination of this compound with doxorubicin in MDA-MB-231 cells, revealing enhanced cytotoxicity compared to doxorubicin alone. This suggests a potential role as an adjuvant therapy.

-

Inhibition of Tumor Growth:

- In vivo studies on xenograft models demonstrated that treatment with this compound significantly reduced tumor size and weight, indicating its potential as a therapeutic agent in solid tumors.

Propiedades

IUPAC Name |

[2-(furan-2-ylmethylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O3/c14-10(15)7-4-11-9(12-5-7)13-6-8-2-1-3-16-8/h1-5,14-15H,6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHXDBMQIAWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCC2=CC=CO2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.